5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one
Overview
Description
5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This specific compound features a benzyloxy group at the 5-position, a chloromethyl group at the 2-position, and a pyran-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-hydroxy-2H-pyran-2-one.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, while the pyranone core may be involved in catalytic or structural roles. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-methyl-4H-pyran-4-one: Similar structure but with a methyl group instead of a chloromethyl group.
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Contains a hydroxymethyl group instead of a chloromethyl group.
5-(Benzyloxy)-2-(bromomethyl)-4H-pyran-4-one: Features a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one imparts unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with other substituents, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-phenylmethoxypyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNXHQOSBORUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395269 | |
Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89539-54-8 | |
Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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